molecular formula C19H19NO7S2 B2530808 methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate CAS No. 2034252-82-7

methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate

Cat. No.: B2530808
CAS No.: 2034252-82-7
M. Wt: 437.48
InChI Key: YJDQJNQZNMXMCS-UHFFFAOYSA-N
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Description

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate is a complex organic compound that features a combination of functional groups, including a thiophene ring, a furan ring, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with the benzoate moiety. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiophene and furan rings, along with the sulfamoyl group, allows for diverse interactions and applications that are not commonly found in similar compounds .

Properties

IUPAC Name

methyl 3-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]-4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7S2/c1-25-17-4-3-12(19(22)26-2)9-18(17)29(23,24)20-10-14(21)16-6-5-15(27-16)13-7-8-28-11-13/h3-9,11,14,20-21H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDQJNQZNMXMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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